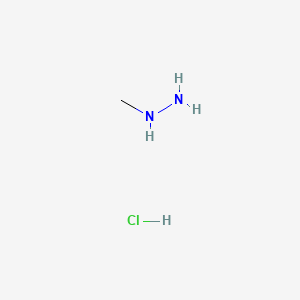

Methylhydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N2.ClH/c1-3-2;/h3H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKDYMRZQQJQFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223630 | |

| Record name | Hydrazine, methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7339-53-9 | |

| Record name | Hydrazine, methyl-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7339-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007339539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhydrazine hydrochloride (CH₃NH₂NH₂·HCl), the salt of the volatile and reactive compound methylhydrazine, presents a more stable alternative for handling and storage. A thorough understanding of its physical properties is crucial for its application in chemical synthesis, as a component in rocket propellants, and for its potential consideration in pharmaceutical development. This guide provides a comprehensive overview of the core physical characteristics of this compound, including detailed experimental protocols and visual representations of relevant chemical processes.

Core Physical Properties

This compound is a white to off-white crystalline solid.[1] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1]

Data Presentation

The following tables summarize the available quantitative data for both methylhydrazine and its hydrochloride salt for comparative purposes.

Table 1: General and Physical Properties

| Property | Methylhydrazine | This compound | Source(s) |

| Molecular Formula | CH₆N₂ | CH₇ClN₂ | [2][3] |

| Molecular Weight | 46.07 g/mol | 82.53 g/mol | [2][3] |

| Appearance | Colorless, fuming liquid | White to off-white crystalline solid | [1][4] |

| Odor | Ammonia-like | Not specified | [4] |

| Melting Point | -52.4 °C | Data not readily available | [4] |

| Boiling Point | 87.5 °C at 760 mmHg | Data not readily available | [4] |

| Density | 0.874 g/mL at 25 °C | Not specified | [5] |

| Vapor Pressure | 49.6 mmHg at 25 °C | Not specified | [6] |

Table 2: Solubility and Acidity

| Property | Methylhydrazine | This compound | Source(s) |

| Solubility in Water | Miscible | Soluble | [1][4] |

| Solubility in Ethanol | Soluble | Soluble | [1][7] |

| Solubility in Ether | Soluble | Not specified | [7] |

| pKa | 7.87 | Not specified | [8] |

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of physical properties. The following are standard methodologies adaptable for the characterization of this compound.

Synthesis of this compound

This protocol describes a common laboratory-scale synthesis.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine (B178648) hydrate (B1144303) in a suitable solvent such as ethanol.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated hydrochloric acid dropwise to the stirred solution to form hydrazine hydrochloride.

-

Introduce a methylating agent, such as methyl chloride, into the reaction mixture.

-

Allow the reaction to proceed at a controlled temperature. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final crystalline product.

Determination of Melting Point

The melting point of a hygroscopic solid like this compound requires careful sample preparation.

Procedure:

-

Finely powder a small, dry sample of this compound.

-

Quickly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

If the sample is particularly hygroscopic, the open end of the capillary tube should be flame-sealed.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Solubility

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

Procedure:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C) using a shaker bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any suspended solid particles.

-

Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as titration or a spectroscopic technique (e.g., UV-Vis spectroscopy after derivatization).

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizations

Synthesis of this compound

The following diagram illustrates a typical workflow for the synthesis of this compound.

Thermal Decomposition Pathway of Methylhydrazine

The thermal decomposition of methylhydrazine involves the cleavage of N-N and C-N bonds, leading to the formation of various smaller molecules and radical species.[1][6][9] This process is complex and can proceed through multiple pathways.

Conclusion

This technical guide provides a consolidated resource on the physical properties of this compound. While a comprehensive set of quantitative data for the hydrochloride salt is not fully available in the public domain, this document outlines the known properties and provides standardized methodologies for their experimental determination. The provided visualizations offer a clear understanding of the synthesis and a potential decomposition pathway, which are critical for the safe and effective use of this compound in research and development.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. researchgate.net [researchgate.net]

- 3. Methylhydrazine CAS#: 60-34-4 [m.chemicalbook.com]

- 4. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methylhydrazine [drugfuture.com]

- 6. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Mechanism of Action of Methylhydrazine Hydrochloride in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhydrazine hydrochloride (CH₃NHNH₂·HCl) is a versatile and reactive reagent in organic synthesis, serving as a precursor for the introduction of a methylated nitrogen moiety in a variety of heterocyclic and acyclic structures. Its hydrochloride salt form offers improved stability and handling compared to the free base. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in several key organic reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. The information presented is intended to be a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug development.

Core Reactions and Mechanisms of Action

This compound participates in a range of organic transformations, primarily driven by the nucleophilicity of the nitrogen atoms. The key reactions where its mechanism of action is well-established include the Fischer Indole (B1671886) Synthesis, pyrazole (B372694) formation, the Wolff-Kishner reduction, and the reduction of nitroarenes.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for the synthesis of indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2] When N-methyl-N-phenylhydrazine hydrochloride is used, N-methylindoles are produced.

Mechanism of Action:

The reaction proceeds through several key steps:

-

Hydrazone Formation: The reaction initiates with the condensation of this compound with an aldehyde or ketone to form a methylhydrazone. The acidic conditions of the hydrochloride salt can catalyze this step.

-

Tautomerization: The resulting methylhydrazone undergoes tautomerization to form an enamine intermediate.

-

[3][3]-Sigmatropic Rearrangement: A protonated form of the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, leading to the formation of a di-imine intermediate.[2]

-

Aromatization and Cyclization: The di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.

-

Elimination of Ammonia (B1221849): Finally, the elimination of a molecule of ammonia from the cyclized intermediate leads to the formation of the stable aromatic indole ring.[2]

Quantitative Data for Fischer Indole Synthesis:

The following table summarizes the yields of N-substituted indoles synthesized via a one-pot, three-component Fischer indolisation–N-alkylation protocol using various hydrazine (B178648) hydrochlorides, ketones, and alkyl halides.[4]

| Hydrazine Hydrochloride | Ketone | Alkyl Halide | Product | Yield (%) |

| Phenylhydrazine (B124118)·HCl | Butanone | Iodomethane (B122720) | 1,2,3-Trimethylindole | 80 |

| Phenylhydrazine·HCl | Butanone | Benzyl bromide | 1-Benzyl-2,3-dimethylindole | 95 |

| Phenylhydrazine·HCl | Cyclohexanone | Iodomethane | 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole | 85 |

| 4-Methoxyphenylhydrazine·HCl | Butanone | Iodomethane | 5-Methoxy-1,2,3-trimethylindole | 78 |

| 4-Chlorophenylhydrazine·HCl | Butanone | Benzyl bromide | 1-Benzyl-5-chloro-2,3-dimethylindole | 88 |

Experimental Protocol: Synthesis of 1,2,3-Trimethylindole [4]

-

Reaction Setup: To a microwave vial, add phenylhydrazine hydrochloride (99 mg, 0.682 mmol, 1 eq.), butanone (64 μL, 0.716 mmol, 1.05 eq.), and THF (0.3 mL).

-

Fischer Indolisation: Heat the mixture in a microwave reactor at 150 °C for 10 minutes.

-

N-Alkylation: After cooling to room temperature, add sodium hydride (60% dispersion in mineral oil, 33 mg, 0.818 mmol, 1.2 eq.) and stir for 5 minutes. Then, add iodomethane (47 μL, 0.750 mmol, 1.1 eq.).

-

Work-up: After stirring for 10 minutes, quench the reaction with water and extract with ethyl acetate. The organic layer is dried over sodium sulfate (B86663) and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography to afford 1,2,3-trimethylindole.

Logical Relationship Diagram: Fischer Indole Synthesis

Caption: Mechanistic pathway of the Fischer Indole Synthesis.

Pyrazole Synthesis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The reaction of this compound with 1,3-dicarbonyl compounds is a common and efficient method for the synthesis of N-methylpyrazoles.

Mechanism of Action:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound.

-

Condensation: This is followed by a condensation reaction, leading to the formation of a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group.

-

Dehydration: A final dehydration step results in the formation of the aromatic pyrazole ring. The regioselectivity of the reaction (i.e., the position of the methyl group on the pyrazole ring) can be influenced by the steric and electronic properties of the substituents on both the methylhydrazine and the 1,3-dicarbonyl compound.[5]

Quantitative Data for Pyrazole Synthesis:

The following table presents the yields of substituted pyrazoles from the reaction of various 1,3-dicarbonyl compounds with hydrazine derivatives. While not all examples use methylhydrazine specifically, they illustrate the general applicability of the method.

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Yield (%) | Reference |

| Acetylacetone (B45752) | Hydrazine Hydrate | 3,5-Dimethylpyrazole | 77-81 | [6] |

| 1-Phenyl-1,3-butanedione | Phenylhydrazine | 1,5-Diphenyl-3-methylpyrazole | 95 | [7] |

| Ethyl Acetoacetate | Phenylhydrazine | 1-Phenyl-3-methyl-5-pyrazolone | - | [7] |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Arylhydrazine | Mixture of 1-Aryl-3-phenyl-5-(trifluoromethyl)pyrazole and 1-Aryl-5-phenyl-3-(trifluoromethyl)pyrazole | 74-77 | [5] |

| 2-Substituted-1,3-diketones | Arylhydrazines | Trisubstituted Pyrazoles | 79-89 | [5] |

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole [6]

-

Reactant Preparation: Dissolve hydrazine sulfate (65 g, 0.50 mole) in 400 ml of 10% sodium hydroxide (B78521) in a 1-L round-bottomed flask. Cool the solution to 15°C in an ice bath.

-

Reaction: While stirring, add acetylacetone (50 g, 0.50 mole) dropwise, maintaining the temperature at approximately 15°C. Stir the mixture for an additional hour at 15°C.

-

Work-up: Dilute the reaction mixture with 200 ml of water and extract with ether.

-

Isolation and Purification: Dry the combined ether extracts over anhydrous potassium carbonate, remove the ether by distillation, and collect the crystalline 3,5-dimethylpyrazole. The product can be further purified by recrystallization from petroleum ether. To synthesize 1,3-dimethylpyrazole, methylhydrazine would be used in place of hydrazine sulfate.[8]

Experimental Workflow: Pyrazole Synthesis

Caption: General workflow for the synthesis of pyrazoles.

Wolff-Kishner Reduction

The Wolff-Kishner reduction is a method used to reduce a carbonyl group of an aldehyde or ketone to a methylene (B1212753) group.[9][10] While the reaction is classically performed with hydrazine hydrate, the use of methylhydrazine would lead to the formation of a methylhydrazone intermediate.

Mechanism of Action:

The generally accepted mechanism for the Wolff-Kishner reduction, which would be analogous for methylhydrazine, involves the following steps:[9]

-

Hydrazone Formation: The carbonyl compound reacts with methylhydrazine to form a methylhydrazone.

-

Deprotonation: In the presence of a strong base (e.g., KOH or KOtBu), the N-H proton of the hydrazone is removed to form a hydrazone anion.

-

Tautomerization: The anion undergoes tautomerization to form a diimide anion.

-

Elimination of Nitrogen: This intermediate collapses with the loss of a molecule of nitrogen gas (N₂), a thermodynamically favorable process, to generate a carbanion.

-

Protonation: The carbanion is then protonated by the solvent (typically a high-boiling alcohol like ethylene (B1197577) glycol) to yield the final alkane product.

Note on this compound in Wolff-Kishner Reduction:

Extensive literature searches did not yield specific quantitative data or detailed experimental protocols for the Wolff-Kishner reduction using this compound. The vast majority of published procedures utilize hydrazine or hydrazine hydrate.[9][10] It is plausible that the methyl group on the hydrazine could sterically hinder the reaction or alter the electronic properties of the intermediate, potentially affecting reaction rates and yields. The hydrochloride salt would also need to be neutralized for the basic conditions of the reaction to be effective. A hydrazine-free Wolff-Kishner protocol has been developed using methyl hydrazinocarboxylate as a safer alternative to hydrazine.[11]

Hypothetical Signaling Pathway: Wolff-Kishner Reduction

References

- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

Dawn of the Hydrazines: An In-depth Guide to the Early Research and Discovery of Methylhydrazine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research that led to the discovery and initial synthesis of monomethylhydrazine (MMH) and unsymmetrical dimethylhydrazine (UDMH). These compounds, initially of academic interest, rapidly evolved into critical components for hypergolic propellants, driving significant advancements in rocketry and aerospace technology. This document provides a detailed account of the pioneering synthetic methods, quantitative data from early experiments, and the logical pathways that guided this research.

The Genesis of Methylhydrazines: A New Class of Nitrogen Compounds

The late 19th century was a period of fervent exploration in organic chemistry, with chemists systematically investigating the reactivity of newly discovered functional groups. It was in this context that the hydrazine (B178648) derivatives, methylhydrazine and unsymmetrical dimethylhydrazine, were first synthesized.

Emil Fischer and the First Synthesis of Unsymmetrical Dimethylhydrazine (UDMH)

In 1875, the eminent German chemist Emil Fischer, while investigating the reactions of hydrazines, reported the first synthesis of unsymmetrical dimethylhydrazine (UDMH).[1] His method involved the reduction of N-Nitrosodimethylamine. This discovery laid the groundwork for the study of asymmetrically substituted hydrazines.

Gustav von Brüning's Pioneering Synthesis of Monomethylhydrazine (MMH)

Fourteen years later, in 1889, German chemist Gustav von Brüning reported the first synthesis of monomethylhydrazine (MMH).[2] His approach involved the preparation of 1-nitroso-1-methylurea, which was then reduced to yield the target compound. This multi-step process, though foundational, highlighted the challenges in synthesizing these reactive molecules.

Foundational Synthetic Protocols

The early syntheses of MMH and UDMH were characterized by the use of strong reducing agents and multi-step procedures. The following sections provide detailed experimental protocols based on the seminal work of these early pioneers.

Experimental Protocol: Synthesis of Unsymmetrical Dimethylhydrazine (UDMH) via Reduction of N-Nitrosodimethylamine (Based on Fischer's Method)

This procedure is adapted from the validated method published in Organic Syntheses, which is based on Emil Fischer's original 1875 discovery.[1]

Step 1: Preparation of N-Nitrosodimethylamine

-

In a suitable reaction vessel, a solution of dimethylamine (B145610) is acidified with hydrochloric acid.

-

An aqueous solution of sodium nitrite (B80452) is then added portion-wise while maintaining a cool temperature to facilitate the nitrosation reaction.

-

The resulting N-nitrosodimethylamine is then isolated and purified.

Step 2: Reduction to Unsymmetrical Dimethylhydrazine

-

The purified N-nitrosodimethylamine is dissolved in a suitable solvent, such as acetic acid.

-

Zinc dust is gradually added to the solution, which acts as the reducing agent. The reaction is typically carried out in boiling acetic acid.[1]

-

The reaction mixture is then worked up to isolate the UDMH, often as its hydrochloride salt for improved stability and handling.

Experimental Protocol: Synthesis of Monomethylhydrazine (MMH) via Reduction of 1-Nitroso-1-methylurea (von Brüning's Method)

The following protocol is based on the 1889 publication by Gustav von Brüning, outlining the first synthesis of MMH.[2]

Step 1: Synthesis of 1-Nitroso-1-methylurea

-

Methylurea is treated with a nitrous acid source, typically by the addition of a nitrite salt (e.g., sodium nitrite) to an acidified solution of methylurea.

-

The reaction is carried out at low temperatures to control the exothermic nature of the nitrosation.

-

The resulting 1-nitroso-1-methylurea is then carefully isolated.

Step 2: Reduction to Monomethylhydrazine

-

The 1-nitroso-1-methylurea is suspended in a suitable solvent.

-

A reducing agent, such as zinc dust in acetic acid, is added to the suspension.[2]

-

The reduction proceeds to yield methylhydrazine, which is then isolated and purified through an extensive workup procedure.[2]

Quantitative Data from Early Syntheses

The following tables summarize the key quantitative data reported in the early publications on the synthesis of UDMH and MMH, alongside more modern, accepted values for comparison.

Table 1: Physical and Chemical Properties of Unsymmetrical Dimethylhydrazine (UDMH)

| Property | Historically Reported Value (Fischer, 1875) | Modern Accepted Value |

| Boiling Point | Not explicitly stated in initial searches | 63 °C |

| Melting Point | Not explicitly stated in initial searches | -57 °C |

| Molecular Formula | C₂H₈N₂ | C₂H₈N₂ |

| Appearance | Colorless liquid | Colorless liquid |

| Odor | Ammonia-like, fishy | Ammonia-like, fishy |

Table 2: Physical and Chemical Properties of Monomethylhydrazine (MMH)

| Property | Historically Reported Value (von Brüning, 1889) | Modern Accepted Value |

| Boiling Point | Not explicitly stated in initial searches | 87.5 °C |

| Melting Point | Not explicitly stated in initial searches | -52.4 °C |

| Molecular Formula | CH₆N₂ | CH₆N₂ |

| Appearance | Colorless liquid | Fuming, colorless liquid |

| Odor | Ammonia-like | Ammonia-like |

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the early synthetic routes to UDMH and MMH.

Caption: Synthetic pathway for UDMH as developed by Emil Fischer.

Caption: Synthetic pathway for MMH as pioneered by Gustav von Brüning.

Evolution of Synthesis and Impact on Propellant Technology

While the initial discoveries by Fischer and von Brüning were monumental, the synthetic routes were not readily scalable for large-scale production. The burgeoning field of rocketry in the mid-20th century created a demand for high-energy, storable liquid propellants. This led to the development of more efficient and industrially viable methods for producing methylhydrazine compounds.

A significant advancement was the Raschig process, which involves the reaction of chloramine (B81541) with an appropriate amine. In 1954, L. F. Audrieth and L. H. Diamond at the University of Illinois reported a more concise synthesis of methylhydrazine and other monosubstituted hydrazines by reacting methylamine (B109427) with chloramine.[2] This method, and variations thereof, became the basis for the industrial production of MMH. Similarly, industrial processes for UDMH were developed, including a method based on the reaction of dimethylamine with chloramine.

The hypergolic nature of MMH and UDMH—their ability to spontaneously ignite upon contact with an oxidizer like nitrogen tetroxide—made them invaluable as rocket propellants. This property eliminated the need for complex and potentially unreliable ignition systems, a critical advantage for both military and space applications. The development and refinement of methylhydrazine synthesis were, therefore, inextricably linked to the rapid advancements in rocket and missile technology during the Cold War and the Space Race.

Conclusion

The early research and discovery of methylhydrazine compounds by pioneers like Emil Fischer and Gustav von Brüning laid the chemical foundation for a class of molecules that would play a pivotal role in the advancement of 20th-century technology. Their initial, often arduous, synthetic methods paved the way for the development of more efficient industrial processes, ultimately enabling the large-scale production of these vital hypergolic propellants. This guide serves as a testament to their foundational work and provides a detailed resource for understanding the origins of these remarkable and historically significant chemical compounds.

References

The Role of Methylhydrazine Hydrochloride as a Key Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methylhydrazine and its salts, particularly methylhydrazine hydrochloride, are highly reactive and versatile chemical intermediates. Their unique structure, featuring a reactive hydrazine (B178648) moiety, makes them indispensable in a variety of synthetic applications, ranging from the production of life-saving pharmaceuticals to the synthesis of complex heterocyclic compounds and energetic materials. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in drug development.

Physicochemical Properties and Safety Information

Methylhydrazine (CH₆N₂) is a colorless, hygroscopic liquid with an ammonia-like odor.[1] It is often handled as its more stable hydrochloride salt (CH₇ClN₂), a white to pale yellow crystalline powder.[2][3] Due to its toxicity and potential carcinogenicity, strict safety precautions are necessary when handling methylhydrazine and its derivatives.[1][4]

Table 1: Physicochemical Data for Methylhydrazine and its Hydrochloride Salt

| Property | Methylhydrazine | This compound |

| CAS Number | 60-34-4 | 7339-53-9[1][2] |

| Molecular Formula | CH₆N₂ | CH₇ClN₂[2] |

| Molecular Weight | 46.07 g/mol [1] | 82.53 g/mol [2] |

| Appearance | Colorless liquid[1] | White to pale yellow crystalline powder[3] |

| Odor | Ammonia-like[1] | Slight odor[3] |

| Melting Point | -52.4 °C | Not available |

| Boiling Point | 87.5 °C | Not available |

| Flash Point | < 24 °C[1] | Not available |

Safety Summary: Methylhydrazine is classified as highly flammable, toxic if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage.[2][5] It is also a suspected human carcinogen.[4] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn, and all work should be conducted in a well-ventilated area or fume hood.[5]

Synthesis of this compound

Several methods have been developed for the synthesis of methylhydrazine, with the choice of method often depending on the desired scale and available starting materials. The hydrochloride salt is typically prepared by treating the methylhydrazine base with hydrochloric acid.

Common Synthetic Routes

-

Raschig Process: This industrial method involves the reaction of chloramine (B81541) with methylamine.[1] A kinetic model has been developed to optimize this process, achieving high yields by carefully controlling parameters such as the ratio of reactants and the concentration of sodium hydroxide.[6][7]

-

Methylation of Hydrazine: This approach uses hydrazine or its salts as a starting material and introduces a methyl group using a methylating agent.

-

With Methanol (B129727): Hydrazine hydrochloride can be reacted with methanol under pressure and heat to produce this compound.[3][8][9] Catalysts may be employed to improve selectivity and reaction conditions.[8]

-

With Dimethyl Sulfate (B86663): Hydrazine hydrate (B1144303) can be methylated with dimethyl sulfate.[10] This method has a high reaction rate and yield but involves the highly toxic dimethyl sulfate.[10]

-

Table 2: Comparison of Selected Methylhydrazine Synthesis Methods

| Method | Starting Materials | Key Conditions | Reported Yield | Purity | Reference |

| Hydrazine Hydrochloride and Methanol | Hydrazine hydrochloride, Methanol | 90-120 °C, 0.5-0.7 MPa, 2-3h | ~96-98% | High | [9][11] |

| Hydrazine Hydrate and Methanol | Hydrazine hydrate, Methanol, Catalyst (e.g., sodium sulfite (B76179), p-toluenesulfonic acid sodium salt) | 75-98 °C, 3-5h | 96.1 - 98.2% | High | [11][12] |

| Hydrazine Hydrate and Methylene Chloride | Hydrazine hydrate, Methylene chloride, HCl (protective agent), Silica gel (catalyst) | 70-74 °C, Normal pressure | High | Good selectivity | [10] |

| Benzalazine and Dimethyl Sulfate | Benzalazine, Dimethyl sulfate | Reflux in benzene, then hydrolysis | 76-80% (of sulfate) | High | [13] |

Experimental Protocols

Protocol 1: Synthesis of Methylhydrazine from Hydrazine Hydrate and Methanol

This protocol is based on the general method described in Chinese patent CN106543026A.[12]

Materials:

-

Hydrazine hydrate (e.g., 80% solution)

-

Methanol

-

Sodium sulfite

-

p-Toluenesulfonic acid sodium salt

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Charge a suitable reaction vessel with 360g of methanol and 625g of 80% hydrazine hydrate.

-

Add 53g of sodium sulfite and 82g of p-toluenesulfonic acid sodium salt to the reactor.

-

Seal the reactor and purge with an inert gas.

-

Begin stirring and heat the mixture to 86 °C.

-

Maintain the reaction at this temperature for 5 hours.

-

After the reaction is complete, cool the mixture to 60 °C.

-

Transfer the reaction mixture to a distillation apparatus.

-

Heat to 65-70 °C to distill off and recover unreacted methanol.

-

Continue heating to 90-110 °C to distill the methylhydrazine product.

-

The bottoms, containing unreacted hydrazine hydrate and catalyst, can be recycled for subsequent batches.

Note: This is a generalized procedure based on patent literature and should be adapted and optimized for specific laboratory conditions and safety protocols.

Role as a Chemical Intermediate

This compound is a valuable precursor in the synthesis of a wide array of organic molecules, particularly pharmaceuticals and heterocyclic compounds.

Synthesis of Procarbazine (B1678244)

A significant application of methylhydrazine is in the synthesis of the antineoplastic agent, Procarbazine.[1] Procarbazine is used in the treatment of Hodgkin's lymphoma and certain brain tumors.[1][14] The synthesis involves the reaction of a benzaldehyde (B42025) derivative with a methylhydrazine species (such as the sulfate salt).[15]

Logical Workflow for Procarbazine Synthesis

Caption: Synthetic route to Procarbazine.

Procarbazine is a prodrug that undergoes metabolic activation in the liver to form its active metabolites.[1] These metabolites act as alkylating agents, methylating DNA, which leads to strand breaks and inhibition of DNA, RNA, and protein synthesis, ultimately causing cancer cell death.[1][8][16][17]

Signaling Pathway of Procarbazine's Cytotoxic Action

Caption: Procarbazine's metabolic activation and cytotoxic pathway.

Fischer Indole (B1671886) Synthesis

This compound and its substituted derivatives are key reagents in the Fischer indole synthesis, a powerful method for constructing the indole ring system, a common scaffold in pharmaceuticals.[2][14][16] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone.[2][16]

Table 3: Examples of Fischer Indole Synthesis using Methylhydrazine Derivatives

| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Product | Yield | Reference |

| o-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | 2,3,3,7-Tetramethyl-3H-indole | High | [14][18] |

| m-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | 2,3,3,6-Tetramethyl-3H-indole | High | [14][18] |

| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid / HCl | 2,3,3-trimethyl-5-nitroindolenine | 30% | [14] |

| Phenylhydrazine | Acetone | Lewis Acid | 2-Methylindole | 79.48% |

Protocol 2: General Procedure for Fischer Indole Synthesis

This protocol is a generalized method based on procedures described in the literature.[14][18]

Materials:

-

Substituted this compound (1.0 eq)

-

Aldehyde or ketone (1.0 - 1.2 eq)

-

Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, ZnCl₂)

-

Solvent (e.g., acetic acid, ethanol)

Procedure:

-

In a round-bottomed flask, dissolve the substituted this compound in the chosen solvent (e.g., glacial acetic acid).

-

Add the aldehyde or ketone to the solution. The corresponding hydrazone may form as a precipitate.

-

Stir the mixture at room temperature or heat under reflux, depending on the reactivity of the substrates. Reaction times can vary from a few hours to 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by chromatography or recrystallization to yield the desired indole.

Experimental Workflow for Fischer Indole Synthesis

Caption: A typical workflow for the Fischer indole synthesis.

Synthesis of Other Heterocycles

The bifunctional nature of methylhydrazine makes it a key building block for a variety of other heterocyclic compounds, such as pyrazoles and triazoles, which are also prevalent in medicinal chemistry.[11] The synthesis typically involves the condensation of methylhydrazine with a 1,3-dicarbonyl compound or its equivalent to form the pyrazole (B372694) ring.

Conclusion

This compound is a cornerstone chemical intermediate with significant utility in organic synthesis. Its importance is particularly pronounced in the pharmaceutical industry, where it serves as an essential precursor for the anticancer drug procarbazine and for the versatile Fischer indole synthesis, a key reaction for generating a multitude of drug candidates. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers and scientists working in drug discovery and development. The methodologies and data presented in this guide offer a comprehensive technical overview to support further innovation in this field.

References

- 1. PROCARBAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CN109503418B - Preparation process of methylhydrazine - Google Patents [patents.google.com]

- 4. CN106543026B - A kind of preparation method of methyl hydrazine - Google Patents [patents.google.com]

- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 6. A New Strategy for the Synthesis of Monomethylhydrazine Using the Raschig Process [scirp.org]

- 7. scirp.org [scirp.org]

- 8. CN109503418A - A kind of preparation process of methyl hydrazine - Google Patents [patents.google.com]

- 9. CN102516117A - Process for producing methyl hydrazine with hydrazine hydrate method - Google Patents [patents.google.com]

- 10. CN105037196B - The new method of catalytic synthesis of methyl hydrazine under a kind of normal pressure - Google Patents [patents.google.com]

- 11. Hydrazine - Wikipedia [en.wikipedia.org]

- 12. CN106543026A - A kind of preparation method of methyl hydrazine - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN110283094A - A kind of synthesis technology of anticancer drug procarbazine - Google Patents [patents.google.com]

- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 17. Procarbazine | C12H19N3O | CID 4915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Spectroscopic Analysis of Methylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for methylhydrazine hydrochloride, a crucial chemical intermediate. Due to the limited availability of a complete public dataset for the hydrochloride salt, this document presents the available data for this compound alongside data for the free base, methylhydrazine, for comparative purposes. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the replication and validation of these analytical methods in a research and development setting.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for this compound and methylhydrazine.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Compound | Spectrum | Solvent | Chemical Shift (ppm) |

| Methylhydrazine | ¹H NMR | CDCl₃ | 3.21, 2.62 |

| Methylhydrazine | ¹³C NMR | Not Specified | Data not readily available in a quantitative format |

| Methylhydrazine Sulfate | ¹H NMR | D₂O | 2.865 |

| 4-Methylphenylhydrazine hydrochloride | ¹³C NMR | Not Specified | Reference to spectrum available, specific shifts not listed |

Table 2: Infrared (IR) Spectroscopy Data

| Compound | Technique | Key Absorption Bands (cm⁻¹) |

| This compound | KBr-Pellet | A qualitative spectrum is available, but a peak list is not provided in the source. |

| Methylhydrazine | Liquid Film | A qualitative spectrum is available, but a peak list is not provided in the source. |

Note: Researchers should refer to the spectral data available in databases such as PubChem and ChemicalBook to observe the qualitative absorption patterns.

Table 3: Mass Spectrometry (MS) Data

| Compound | Ionization Method | Key m/z Ratios |

| Methylhydrazine | Electron Ionization (EI) | 46 (M+), 45, 44, 43, 42, 32, 31, 30, 29, 28 |

Note: The mass spectrum of this compound would likely show the fragmentation pattern of the free base after the loss of HCl. The molecular ion of methylhydrazine (CH₆N₂) has a mass of approximately 46.05 g/mol .

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1][2][3] The choice of solvent is critical as hydrochloride salts have limited solubility in many common organic NMR solvents.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

-

Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[1][4]

-

-

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Temperature: 298 K (25 °C).

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and coupling constants.

-

Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify functional groups.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Place approximately 1-2 mg of this compound into the mortar.

-

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[6][7][8] KBr is hygroscopic and should be stored in a desiccator.[5][7]

-

Gently but thoroughly grind the sample and KBr together to create a fine, homogeneous powder.[6][7]

-

Transfer the powder into a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes to form a thin, transparent pellet.[7][9]

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the wavenumbers of the major absorption bands and correlate them to the characteristic vibrations of the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of methylhydrazine and its fragments.

Methodology (GC-MS for Volatile Amines):

Note: As this compound is a salt, it is not directly suitable for GC-MS. The following protocol applies to the analysis of the volatile free base, which can be generated from the salt by neutralization.

-

Sample Preparation and Derivatization (Optional but Recommended):

-

Neutralize an aqueous solution of this compound with a base (e.g., NaOH) to liberate the free methylhydrazine.

-

For improved chromatography, derivatization can be performed. A common method involves reaction with a chloroformate, such as isobutyl chloroformate, to form a more stable and less polar derivative.[10][11]

-

Alternatively, reaction with acetone (B3395972) can form the acetone methylhydrazone, which is suitable for GC-MS analysis.

-

-

Gas Chromatography (GC) Parameters:

-

GC System: A gas chromatograph equipped with a mass selective detector.

-

Column: A column suitable for volatile amines, such as a base-deactivated column (e.g., CP-Volamine).[12]

-

Carrier Gas: Helium at a constant flow rate.[13]

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial Temperature: 40-60 °C, hold for 2-4 minutes.

-

Ramp: 10-25 °C/min to 250 °C.

-

Final Hold: 3-5 minutes.

-

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 20-200.

-

Scan Mode: Full scan to identify all fragment ions. Selected Ion Monitoring (SIM) can be used for targeted quantification to increase sensitivity.

-

-

Data Analysis:

-

Identify the peak corresponding to methylhydrazine or its derivative in the total ion chromatogram.

-

Analyze the mass spectrum of the identified peak, noting the molecular ion and the major fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[14]

-

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and a logical diagram for sample preparation for each technique.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical workflow for sample preparation for different spectroscopic techniques.

References

- 1. How to make an NMR sample [chem.ch.huji.ac.il]

- 2. depts.washington.edu [depts.washington.edu]

- 3. organomation.com [organomation.com]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. pelletpressdiesets.com [pelletpressdiesets.com]

- 6. shimadzu.com [shimadzu.com]

- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 8. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 12. Amines by GC-MS - Chromatography Forum [chromforum.org]

- 13. benchchem.com [benchchem.com]

- 14. Hydrazine, methyl- [webbook.nist.gov]

Solubility Profile of Methylhydrazine Hydrochloride: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of methylhydrazine hydrochloride (CH₆N₂·HCl). Due to its application in various chemical syntheses and pharmaceutical development, a thorough understanding of its solubility in different solvent systems is crucial for process optimization, formulation development, and ensuring reproducible experimental outcomes. This document outlines the known qualitative solubility, provides a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for these procedures.

Physicochemical Properties

This compound is the salt of methylhydrazine, a colorless, hygroscopic liquid.[1][2] The hydrochloride salt typically appears as a white to off-white crystalline solid.[3] It is known to be soluble in water and alcohol.[3] The hygroscopic nature of methylhydrazine and its salts suggests that it can absorb moisture from the air, which may influence its stability and handling.[3]

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity | Qualitative Solubility | Quantitative Solubility ( g/100 mL) at 25°C | Temperature Dependence Notes |

| Water | H₂O | Polar Protic | Soluble[3] | Data not available | Solubility in aqueous solutions is expected to increase with temperature. |

| Methanol | CH₃OH | Polar Protic | Soluble[3] | Data not available | |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[3] | Data not available | |

| Isopropanol | C₃H₈O | Polar Protic | Likely Soluble | Data not available | |

| Acetone | C₃H₆O | Polar Aprotic | Likely Soluble | Data not available | |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Sparingly Soluble to Insoluble | Data not available | |

| Toluene | C₇H₈ | Non-polar | Insoluble | Data not available | |

| Hexane | C₆H₁₄ | Non-polar | Insoluble | Data not available |

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for determining the equilibrium solubility of this compound in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (analytical grade)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or electrochemical), or a UV-Vis Spectrophotometer.

-

Scintillation vials or other suitable sealed containers

Procedure

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary for the analytical method.

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a sealed container. The excess solid should be clearly visible.

-

Equilibration: Place the sealed containers in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 37°C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the containers to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sample Extraction and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter. Immediately dilute the aliquot with a known volume of the appropriate solvent to prevent precipitation and to bring the concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.[4][5]

-

Calculation: Calculate the solubility in g/100 mL or other desired units, taking into account the dilution factor.

-

Repeatability: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows for solubility determination.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship for Solvent Selection

The choice of solvent is critical and should be based on the principle of "like dissolves like." The polarity of the solvent plays a significant role in the solubility of an ionic salt like this compound.

Caption: Logical relationship between solute polarity and expected solubility in different solvent types.

References

- 1. Methylhydrazine CAS#: 60-34-4 [m.chemicalbook.com]

- 2. Methylhydrazine | 60-34-4 [chemicalbook.com]

- 3. CAS 7339-53-9: Hydrazine, methyl-, monohydrochloride [cymitquimica.com]

- 4. Analytical Method [keikaventures.com]

- 5. CN102323224B - A kind of analytical method of methylhydrazine - Google Patents [patents.google.com]

Theoretical Stability of Methylhydrazine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and known stability characteristics of methylhydrazine hydrochloride. Due to the limited availability of direct stability studies on this compound, this document also draws upon data from its free base, methylhydrazine, and analogous compounds, such as procarbazine (B1678244) hydrochloride, to infer potential degradation pathways and stability liabilities.

Introduction

This compound (CH₇ClN₂) is the hydrochloride salt of methylhydrazine, a highly reactive and hygroscopic compound.[1][2] As a derivative of hydrazine, it is utilized in chemical synthesis and holds potential significance in pharmaceutical development.[1][3] Understanding its stability profile is critical for its handling, storage, and the development of safe and effective drug products. This guide summarizes the current knowledge on its stability under various stress conditions and outlines methodologies for its assessment.

Physicochemical Properties

A summary of the relevant physicochemical properties of methylhydrazine and its hydrochloride salt is presented in Table 1.

Table 1: Physicochemical Properties of Methylhydrazine and this compound

| Property | Methylhydrazine | This compound |

| CAS Number | 60-34-4 | 7339-53-9 |

| Molecular Formula | CH₆N₂ | CH₇ClN₂ |

| Molecular Weight | 46.07 g/mol | 82.53 g/mol [4] |

| Appearance | Colorless liquid with an ammonia-like odor[3] | White to off-white crystalline solid[1] |

| Melting Point | -52.4 °C | 77-79 °C[5] |

| Boiling Point | 87.5 °C | Decomposes |

| Solubility | Miscible with water | Soluble in water and alcohol[1] |

| Hygroscopicity | Hygroscopic[2] | Hygroscopic[1] |

Theoretical Stability and Degradation Pathways

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance.[6][7] While specific studies on this compound are scarce, potential degradation pathways can be inferred from the chemistry of hydrazines and related compounds.

Thermal Degradation

Studies on the thermal decomposition of methylhydrazine (the free base) indicate a single strong exothermic decomposition process. The kinetic parameters suggest that temperature is a critical factor in its stability.

Table 2: Kinetic Parameters for the Thermal Decomposition of Methylhydrazine

| Method | Apparent Activation Energy (Ea) (kJ·mol⁻¹) |

| Kissinger | 159.13 |

| Ozawa | 158.89 |

Data extrapolated from studies on methylhydrazine.

The hydrochloride salt is expected to have a different thermal profile, but the fundamental susceptibility to thermal decomposition remains.

Hydrolytic Degradation

Procarbazine hydrochloride, a methylhydrazine derivative, is known to be unstable in aqueous solutions.[8] Its degradation involves hydrolysis, leading to the formation of various metabolites.[8][9] This suggests that this compound is also susceptible to hydrolysis. The degradation is likely pH-dependent, with potential for different degradation products under acidic, neutral, and basic conditions.

A proposed general workflow for investigating hydrolytic stability is presented below.

Caption: Generalized workflow for assessing hydrolytic stability.

Photolytic Degradation

Many pharmaceutical compounds are susceptible to degradation upon exposure to light. While no specific photostability data for this compound was found, a general protocol for testing photostability according to ICH guidelines would involve exposing the solid material and solutions to controlled light sources.

Oxidative Degradation

Hydrazine and its derivatives are known to be susceptible to oxidation.[3][10] The oxidation of methylhydrazine can lead to the formation of various products.[3] Therefore, it is highly probable that this compound will degrade in the presence of oxidizing agents.

The potential degradation pathways of this compound are summarized in the following diagram:

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

The development of a stability-indicating analytical method is paramount for accurately assessing the stability of this compound.[7] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[11][12]

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products, process impurities, and excipients.

A general protocol for developing such a method would involve:

-

Column Selection: A reversed-phase column (e.g., C18) is a common starting point.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve good separation of polar and non-polar compounds.

-

Detector Selection: UV detection is common for chromophoric compounds. If this compound lacks a strong chromophore, derivatization or the use of a mass spectrometer (MS) detector would be necessary.

-

Forced Degradation Studies: The drug substance is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[6] The analytical method is then used to demonstrate that these degradation products are well-resolved from the parent peak.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Caption: General workflow for conducting forced degradation studies.

Data Presentation

Table 3: Hypothetical Stability Data for this compound under Forced Degradation

| Stress Condition | Duration | Temperature (°C) | % Assay of Methylhydrazine HCl | Major Degradation Products (DP) | % Total DPs | Mass Balance (%) |

| 0.1 M HCl | 24 h | 60 | 85.2 | DP-1 (Hydrolysis) | 14.5 | 99.7 |

| 0.1 M NaOH | 8 h | 40 | 70.5 | DP-2, DP-3 (Hydrolysis) | 29.1 | 99.6 |

| 3% H₂O₂ | 24 h | RT | 65.8 | DP-4, DP-5 (Oxidation) | 33.9 | 99.7 |

| Solid State | 7 days | 80 | 98.1 | DP-6 (Thermal) | 1.8 | 99.9 |

| Photolytic (ICH Q1B) | - | - | 92.5 | DP-7, DP-8 (Photolysis) | 7.3 | 99.8 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Conclusion and Future Directions

The stability of this compound is a critical parameter for its application in pharmaceutical development. Based on the chemical nature of hydrazines and data from related compounds, it is predicted to be susceptible to thermal, hydrolytic, photolytic, and oxidative degradation.

To build a comprehensive stability profile, the following studies are recommended:

-

Forced degradation studies under a full range of ICH-prescribed stress conditions to identify and characterize all potential degradation products.

-

Development and validation of a stability-indicating HPLC method to accurately quantify the parent compound and its degradants.

-

Kinetic studies to determine the rate of degradation under various conditions, which will aid in predicting shelf-life and defining appropriate storage conditions.

This in-depth technical guide provides a foundational understanding of the theoretical stability of this compound and a roadmap for its experimental investigation. The presented workflows and data structures offer a framework for researchers and drug development professionals to systematically evaluate and document the stability of this compound.

References

- 1. CAS 7339-53-9: Hydrazine, methyl-, monohydrochloride [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CH7ClN2 | CID 81793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. ijtsrd.com [ijtsrd.com]

- 8. Analysis of procarbazine and metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Separation and quantitation of possible degradation products of procarbazine hydrochloride in its dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Notes and Protocols: Methylhydrazine Hydrochloride in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhydrazine hydrochloride (CH₃NHNH₂·HCl) is a versatile and reactive building block in synthetic organic chemistry, particularly in the construction of a wide variety of nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a methylated nitrogen, allows for diverse cyclization strategies, leading to the formation of stable aromatic and non-aromatic ring systems. These heterocyclic cores are prevalent in pharmaceuticals, agrochemicals, and materials science, making the efficient use of this compound a key skill for synthetic chemists.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of several important classes of heterocycles, including pyrazoles, indoles, and 1,2,4-triazoles. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways to facilitate the practical application of this valuable reagent in a research and development setting.

Synthesis of Pyrazoles

The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents is a classical and reliable method for the synthesis of 1-methyl-substituted pyrazoles. The regioselectivity of the reaction is a key consideration, as the unsymmetrical nature of methylhydrazine can lead to the formation of two constitutional isomers.

General Reaction Scheme

The condensation of a β-diketone with this compound proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to afford the pyrazole (B372694) ring. The regiochemical outcome is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions.

Caption: General synthesis of pyrazoles from β-diketones and this compound.

Quantitative Data for Pyrazole Synthesis

The following table summarizes representative examples of pyrazole synthesis using this compound, highlighting the reaction conditions and yields.

| R¹ | R² | R³ | Solvent | Base/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ph | H | Me | DMF | NaH | 100 | 4 | 70 | [1] |

| 4-Cl-Ph | H | Me | MeOH | - | RT | 72 | 92 | [2] |

| Me | H | COOEt | IMS | NaOEt | Reflux | - | 30-49 | [3] |

| Ph | CN | NHPh | DMF | NaH | 100 | 4 | - | [1] |

Experimental Protocol: Synthesis of 5-Benzo[3][4]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole[2]

Caption: Experimental workflow for the synthesis of a 1,3,5-trisubstituted pyrazole.

Materials:

-

4-Chlorobenzaldehyde (1.25 equiv)

-

Methanol (MeOH)

-

Methylhydrazine (1.25 equiv)

-

3,4-Methylenedioxy-β-nitrostyrene (1.0 equiv)

-

Water

Procedure:

-

In a round-bottomed flask, dissolve 4-chlorobenzaldehyde in methanol.

-

To this solution, add methylhydrazine dropwise via syringe over 3 minutes.

-

Stir the reaction mixture at room temperature for 2 hours to allow for the complete formation of the hydrazone.

-

Add 3,4-methylenedioxy-β-nitrostyrene as a solid in one portion.

-

Stir the reaction mixture at room temperature, open to the air, for 72 hours.

-

Slowly add water to the mixture over 20 minutes.

-

The product can be isolated by standard work-up procedures, such as extraction and chromatography.

Synthesis of Indoles (Fischer Indole (B1671886) Synthesis)

The Fischer indole synthesis is a powerful method for constructing the indole nucleus from a phenylhydrazine (B124118) derivative and a ketone or aldehyde under acidic conditions.[4] The use of this compound in this reaction leads to the formation of N-methylated indoles, which are of significant interest in medicinal chemistry.

General Reaction Scheme

The reaction proceeds via the formation of a methylphenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement (the Fischer rearrangement) followed by cyclization and elimination of ammonia (B1221849) to yield the indole core.[6]

Caption: The Fischer indole synthesis pathway.

Quantitative Data for Indole Synthesis

The following table presents data for the Fischer indole synthesis using substituted hydrazine (B178648) hydrochlorides.

| Hydrazine Hydrochloride | Ketone/Aldehyde | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | - | Reflux | 2.25 | High | [6] |

| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | - | Reflux | 1.5 | 10 | [6] |

| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid/HCl | - | - | 4 | 30 | [6] |

Experimental Protocol: Synthesis of 2,3,3,5-Tetramethylindolenine[6]

Caption: Experimental workflow for the synthesis of an indolenine derivative.

Materials:

-

p-Tolylhydrazine hydrochloride (1.0 equiv)

-

Isopropyl methyl ketone (1.0 equiv)

-

Glacial acetic acid

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

Deuterated chloroform (B151607) (CDCl₃) for extraction

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flask containing glacial acetic acid, add p-tolylhydrazine hydrochloride and isopropyl methyl ketone.

-

Reflux the mixture with stirring for 2.25 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize it with a 1 M NaOH solution.

-

Dilute the mixture with water and extract the product with CDCl₃ (3 x 100 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄ and remove the solvent by evaporation.

-

Purify the residue by column chromatography on silica gel to obtain the final product.

Synthesis of 1,2,4-Triazoles

This compound is a key reagent for the synthesis of N-methylated 1,2,4-triazoles. These heterocycles can be prepared through various cyclization strategies, often involving the reaction of methylhydrazine with compounds containing a dinitrogen or a nitrogen-carbon-nitrogen fragment.

General Reaction Scheme

A common route involves the reaction of methylhydrazine sulfate with an intermediate derived from an amide and a formylating agent, followed by cyclization.

Caption: Synthesis of a 1-methyl-1,2,4-triazole derivative.

Quantitative Data for 1,2,4-Triazole (B32235) Synthesis

The following table provides an example of the synthesis of a 1,2,4-triazole intermediate.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Chloroacetamide | 1. DMF·DMA; 2. Methylhydrazine sulfate | Acetic acid:THF (1:1) | 1. 80; 2. RT | 1. 1.5 h; 2. Overnight | 7.4 (for 1-methyl isomer) | [7] |

Experimental Protocol: One-pot Synthesis of a Chloromethyl Triazole Intermediate[7]

Materials:

-

Chloroacetamide

-

Dimethylformamide dimethyl acetal (B89532) (DMF·DMA)

-

Methylhydrazine sulfate

-

Acetic acid

-

Tetrahydrofuran (THF)

Procedure:

-

React chloroacetamide with DMF·DMA at 80 °C for 1.5 hours.

-

After cooling to room temperature, add a solution of methylhydrazine sulfate in a 1:1 mixture of acetic acid and THF.

-

Stir the reaction mixture overnight at room temperature.

-

The product can be isolated and purified using standard techniques to yield the 1-methyl- and 4-methyl-1,2,4-triazole isomers.

Synthesis of Other Heterocycles

Pyridazines

The synthesis of pyridazine (B1198779) derivatives using this compound is less commonly reported. In principle, pyridazines can be formed by the reaction of methylhydrazine with 1,4-dicarbonyl compounds or their synthetic equivalents. The reaction would proceed through a double condensation and cyclization mechanism. Further research is needed to establish detailed protocols and quantitative data for this application.

Tetrazoles

The synthesis of N-methylated tetrazoles can be achieved through various methods, but direct, well-documented protocols using this compound are not abundant in the reviewed literature. General methods for tetrazole synthesis often involve the [3+2] cycloaddition of an azide (B81097) source with a nitrile or isocyanide.[8][9] A potential, though less direct, route could involve the conversion of methylhydrazine into a suitable precursor for such cycloadditions.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a range of important heterocyclic compounds. Its application in the preparation of pyrazoles, indoles, and 1,2,4-triazoles is well-established, with reliable protocols available for researchers. The regioselectivity of reactions involving this unsymmetrical reagent remains a critical aspect to consider during synthetic planning. While its use in the synthesis of other heterocyclic systems like pyridazines and tetrazoles is plausible, more dedicated research is required to develop and document efficient and generalizable protocols. The information provided in these notes serves as a practical guide for chemists engaged in the synthesis of novel heterocyclic molecules for various applications.

References

- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Regioselective pyrazoles - GalChimia [galchimia.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Fischer Indole Synthesis using Methylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole (B1671886) synthesis is a versatile and widely used method for the preparation of indoles, a core heterocyclic motif in numerous pharmaceuticals, natural products, and functional materials. This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone. The use of N-substituted hydrazines, such as methylhydrazine hydrochloride, allows for the direct synthesis of N-alkylated indoles, which are of significant interest in medicinal chemistry due to their unique biological activities.

These application notes provide a comprehensive protocol for the Fischer indole synthesis using this compound, including reaction conditions, a detailed experimental procedure, and expected outcomes. The information is intended to guide researchers in the successful synthesis of N-methylated indole derivatives.

Reaction Principle

The Fischer indole synthesis proceeds through a multi-step mechanism, as first proposed by Robinson.[1][2][3] The key steps involve:

-

Hydrazone Formation: The reaction commences with the condensation of methylhydrazine with a ketone or aldehyde to form a methylhydrazone.

-

Tautomerization: The methylhydrazone then tautomerizes to its enamine form.

-

[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond.

-

Cyclization and Elimination: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia (B1221849) to yield the aromatic N-methylindole product.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of an N-methylated indole derivative via the Fischer indole synthesis. The following protocol is a general guideline and may require optimization for specific substrates.

Materials:

-